![molecular formula C19H27O6S- B1259674 16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)](/img/structure/B1259674.png)
16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-)
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Overview
Description
16alpha-hydroxydehydroepiandrosterone 3-sulfate(1-) is a steroid sulfate oxoanion that is the conjugate base of 16alpha-hydroxydehydroepiandrosterone 3-sulfate, arising from deprotonation of the sulfate OH group; major species at pH 7.3. It is a conjugate base of a 16alpha-hydroxydehydroepiandrosterone 3-sulfate.
Scientific Research Applications
Synthesis and Chemical Properties
Improved Synthesis for Research Applications : 16alpha-Hydroxydehydroepiandrosterone 3-sulfate has been synthesized through improved chemical approaches, enhancing yields and making large-scale synthesis feasible without microorganisms (Numazawa & Osawa, 1978).
Chemical Identification Techniques : It has been identified in human seminal plasma using a combination of extraction, HPLC separation, and GC-MS, demonstrating its presence and potential roles in human physiology (Heřt, Hill, & Hampl, 2004).
Biological and Medical Significance
Role in Pregnancy and Neonatal Period : This compound is a precursor for fetal 16alpha-hydroxylated estrogens, crucial in pregnancy. Changes in its hydroxylation after birth were studied, providing insights into neonatal steroid metabolism (Tagawa, Kusuda, & Kobayashi, 1997).
Potential Impact on Autoimmune Diseases : Elevated levels of 16alpha-hydroxylated estrogens, for which this compound is a precursor, are associated with an increased risk of some systemic autoimmune diseases. This highlights its potential role in disease pathology and immune modulation (Hampl & Stárka, 2000).
properties
Product Name |
16alpha-Hydroxydehydroepiandrosterone 3-sulfate(1-) |
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Molecular Formula |
C19H27O6S- |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,16R)-16-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C19H28O6S/c1-18-7-5-12(25-26(22,23)24)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(20)17(19)21/h3,12-16,20H,4-10H2,1-2H3,(H,22,23,24)/p-1/t12-,13+,14-,15-,16+,18-,19-/m0/s1 |
InChI Key |
ALBNSVAJDFJRKQ-DNKQKWOHSA-M |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)O)C)OS(=O)(=O)[O-] |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)O)C)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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